Octachlorostyrene

Catalog No.
S581756
CAS No.
29082-74-4
M.F
C8Cl8
M. Wt
379.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octachlorostyrene

CAS Number

29082-74-4

Product Name

Octachlorostyrene

IUPAC Name

1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene

Molecular Formula

C8Cl8

Molecular Weight

379.7 g/mol

InChI

InChI=1S/C8Cl8/c9-2-1(4(11)8(15)16)3(10)6(13)7(14)5(2)12

InChI Key

RUYUCCQRWINUHE-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl

Synonyms

octachlorostyrene

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl

Environmental Monitoring:

Octachlorostyrene (OCS) has been identified as a persistent organic pollutant (POP) due to its high chemical stability and lipophilicity (affinity for fat). This characteristic makes it a candidate for environmental monitoring studies. Researchers have detected OCS in various environmental samples, including:

  • Water: Studies have reported OCS presence in water bodies like lakes and rivers, raising concerns about potential bioaccumulation in aquatic organisms [].
  • Soil: OCS has been found in soil samples, indicating its potential for long-term persistence and soil contamination [].
  • Biota: OCS residues have been identified in fish and other organisms, highlighting its potential for biomagnification in the food chain [].

Toxicology Studies:

Due to its environmental presence and potential for exposure, OCS has been investigated for its potential toxicological effects. Studies have employed various models, including:

  • Cell cultures: In vitro studies have explored the effects of OCS on cell viability, oxidative stress, and genotoxicity (ability to damage DNA) [].
  • Model organisms: Researchers have used organisms like the nematode Caenorhabditis elegans to investigate the chronic toxicity of OCS and its impact on various biological processes [].

These studies have shown that OCS exposure can lead to various adverse effects, including:

  • Cell death: OCS exposure has been shown to induce cell death in various cell lines [].
  • Oxidative stress: Studies have reported an increase in the production of reactive oxygen species, indicating oxidative stress, upon OCS exposure [].
  • Genotoxicity: Some studies suggest that OCS may possess genotoxic potential, although further research is needed [].

Octachlorostyrene is a synthetic organic compound characterized by its complex structure, which consists of a styrene backbone fully substituted with chlorine atoms. Its chemical formula is C8Cl8, and it is classified as a polychlorinated aromatic hydrocarbon. Octachlorostyrene is notable for its stability and resistance to degradation, contributing to its persistence in the environment. This compound is often encountered as a byproduct in various industrial processes, particularly those involving chlorinated solvents and plastics.

  • Dechlorination: Under specific conditions, octachlorostyrene can lose chlorine atoms, potentially leading to the formation of less chlorinated compounds.
  • Photodegradation: Exposure to UV light can initiate degradation pathways, resulting in the breakdown of octachlorostyrene into smaller chlorinated compounds.

Research indicates that octachlorostyrene can have significant biological effects. Studies have shown that exposure to this compound can lead to alterations in intracellular calcium concentrations, which are associated with apoptosis (programmed cell death) in human liver cells . Additionally, ecotoxicological evaluations have demonstrated that octachlorostyrene exhibits low acute toxicity towards certain aquatic organisms, such as Chironomus riparius, indicating its potential impact on aquatic ecosystems .

Octachlorostyrene can be synthesized through various methods, often involving the chlorination of styrene or related compounds. One notable method includes:

  • Chlorination of Styrene: Styrene can be subjected to chlorination reactions using chlorine gas or other chlorinating agents under controlled conditions to yield octachlorostyrene as a product. This process may also produce other chlorinated byproducts .

Due to its chemical properties, octachlorostyrene has been utilized in several applications:

  • Industrial Processes: It is often found as a byproduct in the production of chlorinated solvents and plastics.
  • Environmental Monitoring: Octachlorostyrene serves as an indicator compound in studies assessing pollution levels in aquatic environments.

Interaction studies involving octachlorostyrene focus on its effects on biological systems and the environment. Research has highlighted its potential for bioaccumulation in aquatic organisms and its long-term ecological impacts due to its persistence and toxicity. Investigations into its interactions with cellular mechanisms have revealed insights into how it may disrupt normal physiological processes.

Octachlorostyrene shares similarities with other polychlorinated compounds but possesses unique characteristics due to its complete chlorination. Similar compounds include:

  • Hexachlorobenzene: A compound with six chlorine atoms that shares some chemical properties but has different biological effects.
  • Pentachlorostyrene: Contains five chlorine atoms and exhibits distinct reactivity patterns compared to octachlorostyrene.
  • Heptachlorostyrene: With seven chlorine atoms, this compound is structurally similar but differs in toxicity and environmental behavior.

Comparison Table

CompoundChlorine AtomsStabilityBiological Activity
Octachlorostyrene8HighInduces apoptosis
Hexachlorobenzene6ModerateEndocrine disruptor
Pentachlorostyrene5ModerateLess toxic
Heptachlorostyrene7HighPotentially toxic

Octachlorostyrene's complete substitution with chlorine sets it apart from these similar compounds, contributing to its unique stability and biological interactions. Its environmental persistence poses challenges for remediation efforts and underscores the need for careful monitoring of this compound in industrial applications.

Physical Description

Octachlorostyrene (OCS) is a by-product of the normal industrial chemical processes such as PVC recycling activities, Aluminum refining operations, metal-chlorinated solvent degreasing operations and many others. These materials are known to be highly toxic and when released to the environment are extremely persistent.

XLogP3

7.4

UNII

304368U4VH

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

29082-74-4
62601-62-1

Wikipedia

Octachlorostyrene

Biological Half Life

109.65 Days

General Manufacturing Information

Octachlorostyrene was never produced for agricultural or any other application ... clearly has to be regarded as an industrial by-product accidentally formed.
Octachlorostyrene is mainly an accidental by-product of high temperature industrial processes involving chlorine such as the electrolytic production of chlorine gas or magnesium, the refining and degassing of an aluminum smelt, and the chlorination and distillation processes of niobium and tantalum production.

Analytic Laboratory Methods

ERLD Method XENO: Analytical Procedures and Quality Assurance Plan for the Determination of Xenobiotic Chemical Contaminants in Fish. Detection limit = 2.5 ppb.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC ANALYSIS OF TISSUE EXTRACTS FROM CORMORANTS FOUND DEAD IN THE FIELD, SHOWED PRESENCE OF 3 CHLOROSTYRENE DERIVATIVES, INCLUDING OCTACHLOROSTYRENE. THE TISSUES WERE EXTRACTED WITH PETROLEUM ETHER, & THE EXTRACTS WERE PURIFIED, CONCENTRATED, & ANALYZED. THE EFFLUENT EMERGING FROM THE COLUMN WAS SCANNED CONTINUOUSLY BY TAKING A MASS SPECTRUM EVERY 4 SEC.

Dates

Modify: 2023-08-15

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